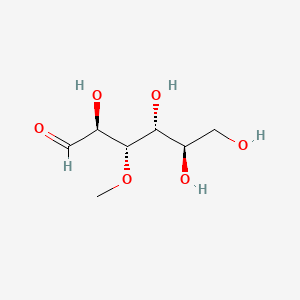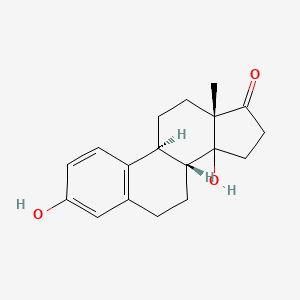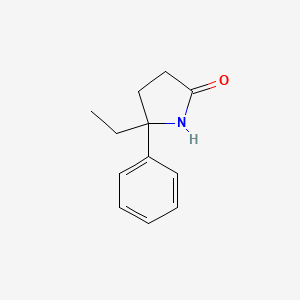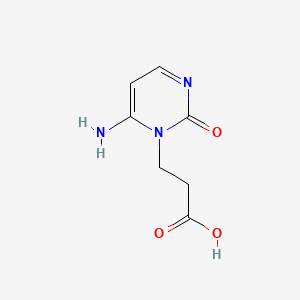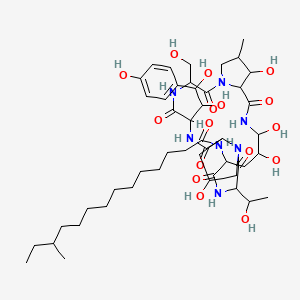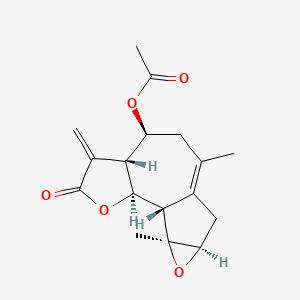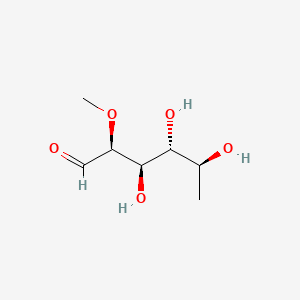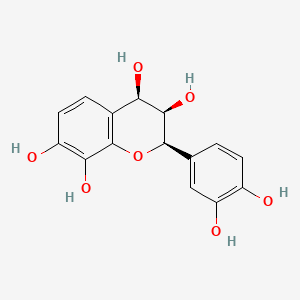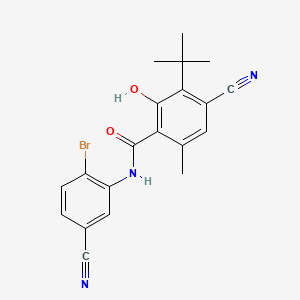
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ki-1769 ist ein niedermolekulares Medikament, das als Aktivator von ATP-sensitiven Kaliumkanälen (KATP-Kanäle) fungiert. Es wurde ursprünglich von Kirin Holdings Co., Ltd. für potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, insbesondere Hypertonie und Myokardischämie entwickelt.
Vorbereitungsmethoden
Die Synthese von Ki-1769 beinhaltet die Herstellung von 3-Pyridincarbonsäureimidamid, N-Cyano-N’-(2-Phenylethyl)-. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.
Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.
Anlagerung der Phenylethylgruppe: Die Phenylethylgruppe wird durch eine Kupplungsreaktion angeglichen, häufig unter Verwendung einer palladiumkatalysierten Kreuzkupplungsmethode.
Industrielle Produktionsmethoden für Ki-1769 würden wahrscheinlich die Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Ki-1769 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Ki-1769 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Ki-1769 in reduzierte Formen umwandeln, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Ki-1769 dient als Modellverbindung zur Untersuchung der Aktivierung von KATP-Kanälen und ihrer Rolle in verschiedenen chemischen Prozessen.
Biologie: In der biologischen Forschung wird Ki-1769 verwendet, um die physiologischen und pharmakologischen Auswirkungen der KATP-Kanalaktivierung auf Zellfunktionen zu untersuchen.
Medizin: Ki-1769 hat potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Hypertonie und Myokardischämie.
Wirkmechanismus
Ki-1769 übt seine Wirkungen aus, indem es ATP-sensitive Kaliumkanäle (KATP-Kanäle) aktiviert. Diese Kanäle sind an der Regulierung des Membranpotentials und der Zellerregbarkeit in verschiedenen Geweben beteiligt. Durch die Öffnung von KATP-Kanälen ermöglicht Ki-1769 Kaliumionen, aus der Zelle zu fließen, was zu einer Hyperpolarisation der Zellmembran führt. Diese Hyperpolarisation reduziert die Zellerregbarkeit und kann zu Vasodilatation führen, was den Blutdruck senkt und die Durchblutung verbessert .
Wirkmechanismus
Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .
Vergleich Mit ähnlichen Verbindungen
Ki-1769 gehört zu einer Klasse von Verbindungen, die als Pyridincarbonsäureimidamid-Derivate bekannt sind. Ähnliche Verbindungen umfassen:
KRN4884: Ein Pyridincarbonsäureimidamid-Derivat mit einer stärkeren vasodilatierenden Wirkung als Ki-1769.
Ki-1769 ist einzigartig in seiner spezifischen Aktivierung von KATP-Kanälen ohne zusätzliche Nitrataktivität, was es von anderen Verbindungen mit dualen Aktivitäten unterscheidet .
Eigenschaften
CAS-Nummer |
133300-00-2 |
|---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |
InChI-Schlüssel |
SUPZSNPDPSPMTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Synonyme |
Ki 1769 Ki-1769 Ki1769 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
